2-Ethyl-1-(4-{4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)butan-1-one
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Overview
Description
2-Ethyl-1-(4-{4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)butan-1-one is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and a methylpyrimidinyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-(4-{4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)butan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reductive amination of 4-methoxyphenyl acetone with ethylamine in the presence of a reducing agent such as sodium borohydride . The resulting intermediate is then reacted with bromo butanol under basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-(4-{4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Ethyl-1-(4-{4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)butan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-(4-{4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)butan-1-one involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Ethyl-1-(4-{4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)butan-1-one is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C22H31N5O2 |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-ethyl-1-[4-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C22H31N5O2/c1-5-17(6-2)21(28)26-11-13-27(14-12-26)22-23-16(3)15-20(25-22)24-18-7-9-19(29-4)10-8-18/h7-10,15,17H,5-6,11-14H2,1-4H3,(H,23,24,25) |
InChI Key |
ITJLAYKUTMXUNP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)C2=NC(=CC(=N2)NC3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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